REACTION_CXSMILES
|
[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])(Cl)[Cl:8])([F:4])([F:3])[F:2].[C:11]([CH2:15][CH2:16][SiH](Cl)Cl)([F:14])([F:13])[F:12]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Si:7]([CH2:6][CH2:5][C:1]([F:4])([F:3])[F:2])([CH2:16][CH2:15][C:11]([F:14])([F:13])[F:12])([Cl:10])[Cl:8] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[SiH](Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CF3CH=CH2 gas was then continuously injected through a glass tube
|
Type
|
ADDITION
|
Details
|
Its addition
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](Cl)(Cl)(CCC(F)(F)F)CCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |